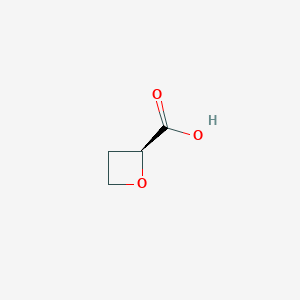

(2S)-oxetane-2-carboxylic acid

Description

Historical Context and Emergence of Oxetanes in Chemical Sciences

The study of oxetanes, four-membered heterocyclic ethers, dates back to the 19th century. However, their exploration in the context of medicinal chemistry and drug discovery is a more recent phenomenon. acs.orgbeilstein-journals.org The "rediscovery" of the oxetane (B1205548) ring around 2006 sparked a surge of interest in its potential applications. acs.org This renewed focus was largely driven by the recognition that the incorporation of an oxetane moiety could significantly enhance the physicochemical properties of molecules, such as aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net The well-known natural product paclitaxel (B517696), an anticancer drug, features an oxetane ring, further highlighting the biological relevance of this scaffold. nih.govnih.gov

Significance of Small Ring Heterocycles in Contemporary Chemical Research and Drug Discovery

Small ring heterocycles, including oxetanes, are crucial components in modern drug discovery and medicinal chemistry. ijsrtjournal.comnih.govrroij.com Their rigid, three-dimensional structures offer a level of molecular complexity that is often associated with improved target selectivity and better pharmacokinetic profiles. nih.gov These scaffolds are found in a vast number of biologically active compounds and approved drugs, serving as versatile building blocks for the synthesis of novel therapeutic agents. nih.govrsisinternational.orgopenmedicinalchemistryjournal.com The inclusion of heteroatoms like oxygen, nitrogen, or sulfur within the ring structure imparts unique electronic and steric properties, influencing how these molecules interact with biological targets. rroij.com

Overview of Oxetane Carboxylic Acids as Unique Chiral Building Blocks

Within the broader class of oxetanes, oxetane carboxylic acids have emerged as particularly valuable chiral building blocks. scispace.com Their stereochemistry plays a critical role in determining biological activity, making the development of methods for their enantioselective synthesis a key area of research. researchgate.net These compounds provide a scaffold that combines the beneficial properties of the oxetane ring with the reactive handle of a carboxylic acid, allowing for their incorporation into a wide range of larger, more complex molecules. acs.org The ability to introduce specific stereocenters via these building blocks is essential for the precise design of drug candidates. csic.es

Research Trajectory of (2S)-Oxetane-2-carboxylic Acid and its Stereoisomers

The research trajectory of this compound and its stereoisomers has been one of increasing interest and application. Initially, the focus was on developing synthetic methods to access these chiral compounds in high purity. google.commdpi.com More recently, research has shifted towards utilizing these building blocks in the synthesis of novel compounds with potential therapeutic applications. For example, they have been incorporated into peptides and other complex molecules to modulate their properties. scispace.com The study of the unexpected isomerization of some oxetane-carboxylic acids has also provided valuable insights into their chemical reactivity and stability. nih.gov The continued exploration of this compound and its related stereoisomers promises to yield further advancements in medicinal chemistry and organic synthesis. evitachem.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-oxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCXAZCRQJSFTQ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241107-29-7 | |

| Record name | (2S)-OXETANE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2s Oxetane 2 Carboxylic Acid and Chiral Oxetane Derivatives

Enantioselective Strategies for Oxetane (B1205548) Ring Formation

The direct construction of the chiral oxetane ring with high enantiopurity is a primary goal for accessing (2S)-oxetane-2-carboxylic acid and related structures. Various catalytic and biocatalytic methods have been developed to achieve this.

Asymmetric cyclization reactions are a foundational approach to forming the oxetane ring. A common strategy is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-halohydrin or a related substrate. Achieving high enantioselectivity in this process often relies on the use of a chiral starting material or a chiral catalyst to control the stereochemistry of the ring closure. For instance, the enantioselective reduction of a β-halo ketone can produce a chiral halohydrin, which then undergoes base-promoted cyclization to yield an enantioenriched 2-substituted oxetane. acs.org

Another approach involves the one-pot synthesis of oxetanes from diols. This method utilizes an Appel reaction to convert the primary alcohol of a diol into an iodide, which is then followed by treatment with a base to facilitate the intramolecular cyclization, forming the oxetane ring. acs.org

Table 1: Examples of Asymmetric Cyclization for Oxetane Synthesis

| Starting Material | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) |

| β-halo ketone | Chiral reducing agent (e.g., CBS catalyst), Base (e.g., KOH) | 2-Aryl-substituted oxetane | 79-89% |

| 1,3-Diol | Triphenylphosphine, Iodine, Base (e.g., NaH) | 2-Substituted oxetane | Substrate dependent |

Transition metal catalysis offers powerful tools for the asymmetric synthesis of oxetanes. Iridium-catalyzed reactions have been particularly successful in the enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.govnih.gov This methodology involves the anti-diastereo- and enantioselective C-C coupling of primary alcohols and isoprene (B109036) oxide, catalyzed by an iridium complex. nih.govnih.gov This reaction has been applied to the synthesis of an oxetane-containing analog of the antipsychotic agent haloperidol. nih.gov

(Salen)Co(III) complexes are versatile catalysts in asymmetric synthesis, known for their ability to catalyze a variety of reactions, including the hydrolytic kinetic resolution of terminal epoxides, which can be a pathway to chiral building blocks for oxetane synthesis. beilstein-journals.orgnih.gov While direct catalysis of oxetane formation by (salen)Co(III) is less common, their utility in creating chiral precursors is well-established. These complexes are particularly effective in asymmetric ring-opening reactions, which can be adapted to produce intermediates for oxetane synthesis. beilstein-journals.orgnih.gov The catalytic activity of Co-salen complexes has been investigated in the asymmetric Henry reaction, demonstrating their potential for creating stereocenters that could be incorporated into chiral oxetanes. rsc.org

Table 2: Iridium-Catalyzed Asymmetric Oxetane Synthesis

| Alcohol Substrate | Epoxide | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Various primary alcohols | Isoprene oxide | Iridium complex with chiral ligand | 2,3-Trisubstituted oxetanes | Varies | High | High |

Photochemical methods, particularly the Paternò-Büchi reaction, represent a classic approach to oxetane synthesis. acs.orgnih.gov This [2+2] cycloaddition of a carbonyl compound and an alkene is typically initiated by UV light. nih.gov However, the requirement for high-energy UV radiation can limit its application and lead to side products. nih.gov Recent advancements have focused on visible-light-mediated Paternò-Büchi reactions, which offer a safer and more scalable alternative, although the substrate scope can be limited. nih.govresearchgate.net

Visible-light photoredox catalysis has also enabled the hydrodecarboxylation of 2-aryl oxetane 2-carboxylic acids. researchgate.net This method provides access to the products of a formal [2+2]-photocycloaddition between an alkene and an aryl aldehyde, bypassing the challenges of the traditional UV-mediated Paternò-Büchi reaction. researchgate.net Furthermore, photoredox catalysis can be used to generate oxetanes from native alcohol substrates through C-H functionalization, offering a novel synthetic disconnection. acs.orgnih.gov

Biocatalysis provides a highly enantioselective and sustainable route to chiral oxetanes. researchgate.net A notable example is the use of a halohydrin dehalogenase (HHDH) to create a biocatalytic platform for the enantioselective formation and ring-opening of oxetanes. researchgate.net Through protein engineering, a unique HHDH was developed that facilitates the preparative-scale synthesis of both enantiomers of chiral oxetanes with high efficiency and excellent enantioselectivity (up to 49% yield, >99% ee). researchgate.net

This enzymatic approach has been shown to be scalable for large-scale transformations at high substrate concentrations. researchgate.net The versatility of this biocatalytic platform is further highlighted by its ability to be integrated into a one-pot, one-catalyst cascade system for efficient synthesis. researchgate.net

Table 3: Enzymatic Synthesis of Chiral Oxetanes

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Prochiral dihalohydrin | Engineered Halohydrin Dehalogenase (HHDH) | Chiral oxetane | Up to 49 | >99 |

Derivatization of Preformed Oxetane Building Blocks for this compound Analogues

In many cases, it is more practical to introduce the oxetane moiety as a pre-formed building block and then perform further chemical modifications to arrive at the desired this compound analogue.

The oxetane ring is often introduced during the late stages of drug discovery campaigns to fine-tune the physicochemical properties of a lead compound. nih.govacs.org This strategy, known as late-stage functionalization (LSF), allows for the rapid generation of analogues with improved properties such as solubility, metabolic stability, and lipophilicity. nih.govnih.govanu.edu.au The introduction of an oxetane can significantly alter a molecule's properties; for example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net

Oxetane-containing building blocks, such as oxetane-3-carboxylic acid or 3-aminooxetanes, are commercially available and serve as versatile starting materials for LSF. chemrxiv.orgresearchgate.net These building blocks can be incorporated into complex molecules using standard coupling chemistries. The stability of the oxetane ring under many reaction conditions makes it a robust component for multistep synthetic sequences. nih.govacs.org However, it is important to note that some oxetane-carboxylic acids can be unstable and may isomerize to lactones upon storage or heating. acs.orgnih.gov

The tactical placement of an oxetane can also be used to block metabolically labile sites or to introduce steric bulk without a significant increase in molecular weight or lipophilicity. nih.gov

Table 4: Impact of Late-Stage Oxetane Incorporation on Drug Properties

| Original Functional Group | Replacement | Observed Improvement |

| gem-Dimethyl | Oxetane | Increased aqueous solubility, improved metabolic stability |

| Carbonyl | Oxetane | Increased aqueous solubility, altered conformational preference |

| Morpholine (B109124) | Piperazine-oxetane | Increased metabolic stability |

Introduction of Fluoroalkyl Moieties into Oxetane Scaffolds

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry for modulating physicochemical properties such as lipophilicity and metabolic stability. news-medical.net Consequently, the synthesis of fluoroalkyl-substituted oxetanes has become an area of significant research interest. Traditional methods for constructing the oxetane ring are often not directly applicable for producing fluorinated analogs due to a lack of suitable fluorinated precursors or the harsh reaction conditions that can lead to ring rupture or defluorination. news-medical.net

A significant breakthrough in this area involves a novel catalytic transformation that converts epoxides into α,α-difluoro-oxetanes. This strategy deviates from standard synthetic logic by employing a difluorocarbene insertion into the carbon-oxygen bond of readily available epoxides. The process is facilitated by an inexpensive copper catalyst that stabilizes the difluorocarbene generated from a commercial organofluorine precursor. The resulting copper difluorocarbenoid complex coordinates with the epoxide, triggering a site-selective ring cleavage and subsequent cyclization to yield the desired α,α-difluoro-oxetane product through a metallacycle intermediate. news-medical.net

Other strategies have been developed for synthesizing fluorine-containing oxetanes from existing oxetane scaffolds. For instance, direct deoxyfluorination of hydroxy-substituted oxetanes using reagents like DAST (diethylaminosulfur trifluoride) and morph-DAST has proven successful. These reactions can transform alcohols into fluorides at low temperatures (–78 to 0 °C) while keeping the oxetane ring intact. chemrxiv.org Additionally, the ring-opening of fluoroalkylidene-oxetane derivatives with various nucleophiles under acidic conditions provides an alternative route to functionalized fluoroalkenes, demonstrating the utility of fluorinated oxetanes as synthetic intermediates. nih.gov

The table below summarizes selected methods for the introduction of fluorine into oxetane-containing structures.

| Starting Material | Reagent(s) | Product Type | Key Features |

| Epoxides | Difluorocarbene precursor, Copper catalyst | α,α-difluoro-oxetanes | Catalytic insertion of CF2 group. |

| Hydroxy-substituted oxetanes | DAST or morph-DAST | Fluoro-oxetanes | Direct deoxyfluorination, preserves oxetane ring. chemrxiv.org |

| Fluoroalkylidene-oxetanes | Heteroatom nucleophiles, Acid catalyst | Tetrasubstituted fluoroalkenes | Ring-opening reaction. nih.gov |

Aza-Michael Additions in the Synthesis of Oxetane Amino Acid Derivatives

The aza-Michael addition, a powerful C–N bond-forming reaction, has been effectively employed for the synthesis of novel oxetane amino acid derivatives. mdpi.com This methodology provides a simple and efficient route to complex heterocyclic amino acid-like building blocks that are valuable in medicinal chemistry. nih.govresearchgate.net

A general approach involves the reaction of methyl 2-(oxetan-3-ylidene)acetate with various heterocyclic aliphatic and aromatic amines. The starting α,β-unsaturated ester, methyl 2-(oxetan-3-ylidene)acetate, is typically prepared via a Horner–Wadsworth–Emmons reaction using oxetan-3-one and methyl-2-(dimethoxyphosphoryl)acetate. mdpi.com

The subsequent aza-Michael addition proceeds by treating the methyl 2-(oxetan-3-ylidene)acetate with a chosen amine. For example, reactions with N-Boc protected amines such as 4-(Boc-amino)- and 4-(Boc-aminomethyl)piperidines have been shown to yield the corresponding adducts in moderate yields (55-58%). mdpi.com This method has been successfully applied to a range of amines, demonstrating its versatility in creating a library of diverse oxetane derivatives. bohrium.com The structures of these novel compounds are typically confirmed through extensive spectroscopic analysis, including ¹H, ¹³C, ¹⁵N, and ¹⁹F-NMR, as well as high-resolution mass spectrometry (HRMS). nih.gov

The following table presents examples of oxetane amino acid derivatives synthesized via aza-Michael addition.

| Amine Reactant | Product | Yield (%) |

| 4-(Boc-amino)piperidine | Methyl 2-(3-((4-(Boc-amino)piperidin-1-yl)methyl)oxetan-3-yl)acetate | 58% mdpi.com |

| 4-(Boc-aminomethyl)piperidine | Methyl 2-(3-(((4-(Boc-aminomethyl)piperidin-1-yl)methyl)oxetan-3-yl)acetate) | 55% mdpi.com |

This synthetic route provides access to functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds, which serve as valuable precursors for further chemical modifications. bohrium.com

Challenges and Innovations in Scalable Synthesis of Stereodefined Oxetane Carboxylic Acids

The scalable synthesis of stereochemically pure oxetane carboxylic acids, including this compound, presents several distinct challenges. The inherent ring strain of the four-membered oxetane ring makes it susceptible to ring-opening reactions, particularly under acidic or heated conditions. acs.orgnih.gov This instability can dramatically affect reaction yields and product purity, posing a significant hurdle for large-scale production. nih.govresearchgate.net Indeed, many oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon storage at room temperature or with slight heating, a phenomenon that was previously not widely recognized. nih.gov

Another major challenge is accessing the desired substitution patterns on the oxetane ring. The choice of commercially available oxetane building blocks is limited, which constrains the diversity of structures that can be readily synthesized. nih.govacs.org While late-stage construction of the oxetane ring can be an effective strategy, it is often a linear approach that is not ideal for the rapid generation of analogs required in drug discovery. acs.org

Despite these difficulties, significant innovations are addressing the need for scalable and stereodefined synthesis. Basic hydrolysis (saponification) of ester precursors has been identified as an efficient and scalable method for obtaining the corresponding carboxylic acids while avoiding the undesirable ring-opening that can occur with acidic mediators. chemrxiv.org For instance, a large-scale synthesis of an oxetane-containing drug candidate involved the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol to the corresponding carboxylic acid as a key step, ultimately producing over 5 kg of the final compound. acs.org

Furthermore, optimized reaction protocols are being developed to manage the potential instability of the oxetane ring. This includes careful control of reaction temperatures, with many successful transformations being carried out at low temperatures (e.g., 0 °C, -30 °C, or -78 °C) to prevent decomposition and side reactions. chemrxiv.org The development of robust methods that tolerate the oxetane core under various conditions, such as reductions, oxidations, and substitutions, is crucial for enhancing the practical utility of these compounds in large-scale applications. chemrxiv.org These advancements are progressively making stereodefined oxetane carboxylic acids more accessible for their incorporation into drug development programs. chemrxiv.org

Chemical Reactivity and Transformation Pathways of 2s Oxetane 2 Carboxylic Acid

Ring-Opening Reactions and Mechanistic Investigations

The high ring strain energy of the oxetane (B1205548) ring (approximately 107 kJ/mol) is a key driver for its cleavage. radtech.org Ring-opening can be initiated by nucleophiles, acids, or photochemical energy, leading to a variety of functionalized products. nih.govresearchgate.netresearchgate.net

Due to their ring strain, the C-O bonds of oxetanes are labile and can be cleaved by appropriate nucleophiles, allowing them to serve as building blocks with latent 1,3-difunctionality. nih.gov However, the intermolecular ring-opening of oxetanes with common nucleophiles such as alcohols or amines can be challenging and may result in no reaction under neutral conditions. utexas.edu

Intended intramolecular isomerizations of oxetanes initiated by nucleophiles have been reported in the literature. acs.orgnih.gov These reactions often require activation of the oxetane ring to facilitate the nucleophilic attack. This activation is typically achieved using Lewis acid catalysts. acs.orgnih.gov A variety of Lewis acids, including In, Sc, Fe, BF₃, Co, and Pd, as well as phosphoric acids, have been employed to promote these transformations. acs.orgnih.gov The Lewis acid coordinates to the oxygen atom of the oxetane, increasing the electrophilicity of the ring carbons and making them more susceptible to attack by either an external or an internal nucleophile.

The ring-opening of oxetanes can be effectively carried out under acidic conditions. researchgate.netresearchgate.net Both Brønsted and Lewis acids are used to activate the ring towards cleavage. acs.orgresearchgate.net Strong Lewis acids, in particular, coordinate well to the oxetane oxygen and promote transformations. utexas.edu The mechanism involves the protonation or coordination of a Lewis acid to the ring's oxygen atom. This initial step enhances the leaving group ability of the oxygen and activates the ring for a subsequent nucleophilic attack, which can proceed via an Sₙ2-type mechanism. researchgate.net

This acid-catalyzed strategy has been used for derivatization and in the synthesis of complex molecules. For instance, an acid-catalyzed oxetane ring-opening was a key step in forming a substituted tetrahydropyran (B127337) (THP) skeleton during the synthesis of a fragment of the natural product salinomycin. acs.org While using methanol (B129727) as a solvent favored the formation of a methyl ether product, switching to an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) led to the selective formation of the desired tetrahydropyran. acs.org In some cases, the carboxylic acid moiety of a derivative can act as an internal nucleophile; for example, deprotection of a tert-butyl ester using trifluoroacetic acid prompted a ring-opening of the oxetane to form a tetrahydropyranone. chemrxiv.org

Table 1: Comparison of Catalysts in Oxetane Ring-Opening Reactions

| Catalyst Type | Examples | Role |

| Brønsted Acids | HCl, HBr, H₂SO₄, Acetic Acid | Protonates the oxetane oxygen, activating the ring for nucleophilic attack. acs.orgresearchgate.net |

| Lewis Acids | BF₃·OEt₂, Al(C₆F₅)₃, Sc(OTf)₃, (salen)Co(III) | Coordinates to the oxetane oxygen, increasing the electrophilicity of ring carbons. acs.orgresearchgate.netnih.gov |

Oxetanes can undergo ring cleavage when subjected to photochemical conditions. nih.gov This process is effectively the reverse of the Paternò–Büchi reaction, a well-known [2+2] photocycloaddition used to synthesize oxetanes. nih.govresearchgate.net The photochemical cycloreversion can be initiated through two primary mechanisms: direct excitation or photoinduced electron transfer (PET). nih.gov

In a PET-mediated process, an electron is transferred from the oxetane to an excited-state photosensitizer (an oxidant) or from a reductant to the oxetane. For example, the irradiation of rac-3-methyl-2-phenyl-2-(2-propyl)oxetane in the presence of 1,4-dicyanonaphthalene (DCN) as an oxidant leads to ring cleavage, producing benzophenone (B1666685) and 2-methyl-2-butene. nih.gov This type of cleavage likely proceeds through the oxidation of the oxetane. Reductive PET has also been shown to initiate the cleavage of bicyclic oxetanes. nih.gov Light can also trigger the cleavage directly, without a sensitizer, although this may require shorter wavelengths. nih.gov

Decarboxylation Reactions of Oxetane-2-Carboxylic Acids

Decarboxylation represents a key transformation for modifying the carboxylic acid functionality. For oxetane-2-carboxylic acids, particularly 2-aryl substituted variants, visible-light-mediated photoredox catalysis has been successfully employed to achieve hydrodecarboxylation. researchgate.net This method provides access to 2-aryl oxetanes, which are otherwise synthesized via the Paternò–Büchi reaction, a process that typically requires high-energy UV light. researchgate.net

The mechanism of this photoredox-catalyzed decarboxylation involves the formation of a tertiary benzylic oxetane radical through the loss of CO₂. chemrxiv.org This radical intermediate can then undergo further reactions, such as conjugate addition to activated alkenes, to form new carbon-carbon bonds. chemrxiv.org This decarboxylative strategy is tolerant of a wide range of polar functional groups and is suitable for creating libraries of complex molecules. chemrxiv.orgresearchgate.net

Isomerization Phenomena in Oxetane Carboxylic Acid Systems

A significant and previously underappreciated aspect of the chemistry of oxetane-carboxylic acids is their intrinsic instability and tendency to isomerize. nih.govchemrxiv.orgmykhailiukchem.org This phenomenon can dramatically affect reaction yields, especially in processes that require heating. nih.govnih.gov

Many oxetane-carboxylic acids have been found to be unstable, readily isomerizing into new (hetero)cyclic lactones. nih.govnih.gov This transformation can occur simply upon storage at room temperature or with slight heating, often without the need for any external catalyst. acs.orgnih.govchemrxiv.org For example, a sample of one oxetane-carboxylic acid showed ~7% isomerization after one week at room temperature, which increased to 16% after one month and was complete after one year. nih.gov The same compound cleanly isomerized into the corresponding lactone when heated to 50 °C in a dioxane/water mixture. nih.gov

The proposed mechanism for this uncatalyzed isomerization involves an intramolecular protonation of the oxetane ring by the carboxylic acid group. acs.orgnih.gov This step is followed by an intramolecular Sₙ2 reaction where the carboxylate attacks one of the oxetane's methylene (B1212753) carbons, leading to ring-opening and the formation of a more stable lactone ring. ic.ac.uk The stability of the oxetane-carboxylic acid is influenced by its structure; compounds with bulky substituents or those existing as zwitterions (where the basicity of another functional group prevents the protonation of the oxetane ring) have shown greater stability. acs.orgnih.gov While often an unexpected side reaction, this innate tendency to isomerize can be beneficially used in organic synthesis to create novel lactones or to simplify the synthesis of known ones. acs.orgnih.gov

Table 2: Stability and Isomerization of Selected Oxetane-Carboxylic Acids

| Compound Structure | Conditions | Outcome | Reference |

| 3-(4-chlorobenzyl)oxetane-3-carboxylic acid | Storage at room temperature (1 year) | Complete isomerization to lactone | nih.gov |

| 3-(4-chlorobenzyl)oxetane-3-carboxylic acid | 50 °C, dioxane/water | Clean isomerization to lactone | nih.gov |

| Various substituted oxetane-carboxylic acids | 100 °C, dioxane/water | Isomerization to corresponding lactones | acs.org |

| Zwitterionic oxetane-carboxylic acid | Heating | Stable, no isomerization | acs.orgnih.gov |

| Oxetane-carboxylic acids with bulky substituents | Heating | Stable, no isomerization | nih.gov |

Strategies for Stabilization Against Isomerization

(2S)-Oxetane-2-carboxylic acid, and oxetane-carboxylic acids in general, exhibit a notable instability, with a propensity to isomerize into lactone structures. nih.govacs.orgresearchgate.netchemrxiv.org This transformation can occur spontaneously upon storage at room temperature or when subjected to mild heating, posing a significant challenge for their synthesis, purification, and storage. researchgate.netacs.org The isomerization process involves an intramolecular ring-opening of the oxetane, which can proceed without the need for an external catalyst. nih.govacs.org Understanding and mitigating this inherent instability is crucial for the effective utilization of these compounds in various chemical applications.

Research has shown that the stability of oxetane-carboxylic acids is highly dependent on their molecular structure. nih.govacs.org One of the key strategies to stabilize these molecules against isomerization is the introduction of structural features that promote intramolecular hydrogen bonding. nih.govacs.org This non-covalent interaction can "freeze" the conformation of the molecule, thereby increasing its stability. For instance, an oxetane-carboxylic acid derivative of 2-aminobenzoic acid was found to be stable even when heated at 100 °C overnight, a stability attributed to the intramolecular hydrogen bond between the N-H group and the carbonyl group of the carboxylic acid. nih.govacs.org

In contrast, other structurally similar oxetane-carboxylic acids that lack this internal stabilization readily isomerize. nih.gov For example, the hydrolysis of an ethyl ester to its corresponding oxetane-carboxylic acid can result in a mixture of the desired acid and its lactone isomer. nih.govacs.org The stability of various oxetane-carboxylic acids is summarized in the table below.

Table 1: Stability of Various Oxetane-Carboxylic Acids

| Compound | Structure | Stability | Observations | Reference |

|---|---|---|---|---|

| This compound analogue (36a) | Derivative of 2-aminobenzoic acid | Stable | No isomerization observed after heating at 100 °C overnight. Stabilized by intramolecular hydrogen bonding. | nih.govacs.org |

| Oxetane-carboxylic acid analogue (35a) | Structurally similar to 36a but lacking the N-H group for hydrogen bonding | Unstable | Hydrolysis of the corresponding ester yielded a ~1:1 mixture of the acid and its lactone isomer. | nih.govacs.org |

| Various oxetane-carboxylic acids (3a-10a) | Simple substituted oxetane-carboxylic acids | Stable | No decomposition was observed via ¹H NMR after one year of storage at room temperature. | nih.gov |

Computational studies have further explored the mechanism of this isomerization, indicating that while the uncatalyzed intramolecular reaction has a high energy barrier, the process can be autocatalyzed by other carboxylic acid molecules, which facilitate the necessary proton transfers for ring-opening. ic.ac.ukic.ac.uk This suggests that storing the compound in a solid-state or in a non-polar, aprotic solvent at low temperatures could potentially slow down the isomerization process by minimizing intermolecular interactions.

Functional Group Interconversions and Derivatization at the Carboxylic Acid Moiety

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of interconversions and derivatizations, making it a valuable building block in organic synthesis. nih.govresearchgate.net These transformations allow for the incorporation of the oxetane scaffold into more complex molecules, such as active pharmaceutical ingredients.

Common derivatization reactions at the carboxylic acid group include esterification and amidation. These reactions typically proceed through the activation of the carboxylic acid. In aqueous solutions, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be employed to couple the carboxylic acid with alcohols or amines. thermofisher.com The efficiency of EDAC-mediated couplings can often be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com

In organic solvents, a wider range of coupling reagents is available. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are frequently used to promote the formation of amide bonds. thermofisher.com Another method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride, prior to reaction with a nucleophile. thermofisher.com

A more specialized transformation of oxetane-2-carboxylic acids is their photoredox-catalyzed decarboxylation. researchgate.net This reaction allows for the synthesis of 2-aryl oxetanes from 2-aryl oxetane-2-carboxylic acids using visible light, providing an alternative to traditional Paternò–Büchi reactions that often require high-energy UV light. researchgate.net This method is tolerant of a wide range of functional groups. researchgate.net

The following table summarizes some of the key functional group interconversions and derivatization reactions of the carboxylic acid moiety in oxetane-carboxylic acids.

Table 2: Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, Acid catalyst or Coupling agent (e.g., DCC) | Ester | Standard esterification methods are applicable. | thermofisher.com |

| Amidation | Amine, Coupling agent (e.g., EDAC, DCC) | Amide | A common method for incorporating the oxetane motif into peptides or other bioactive molecules. | thermofisher.com |

| Conversion to Aliphatic Amine | 1. Mono-N-(t-BOC)-propylenediamine, coupling agent 2. Trifluoroacetic acid | Aliphatic Amine | The resulting amine can be further functionalized. | thermofisher.com |

These derivatization strategies highlight the utility of this compound as a versatile synthetic intermediate, enabling the construction of a diverse array of oxetane-containing molecules.

Applications of 2s Oxetane 2 Carboxylic Acid As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Conformationally Constrained Peptidomimetics and Amino Acid Analogues

The incorporation of (2S)-oxetane-2-carboxylic acid into peptide structures provides a strategic approach to creating conformationally constrained peptidomimetics and novel amino acid analogues. The inherent rigidity of the oxetane (B1205548) ring restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures. This can enhance biological activity and metabolic stability by forcing the molecule into a bioactive conformation.

Researchers have explored the use of oxetane-based amino acids as surrogates for natural amino acids, particularly proline, to induce specific turns or kinks in a peptide chain. The synthesis of these peptidomimetics often involves standard peptide coupling techniques, where the carboxylic acid of the oxetane building block is activated for amide bond formation. The resulting "oxetanyl peptides" feature a non-hydrolyzable oxetanylamine fragment in place of a traditional amide bond, which can improve resistance to enzymatic degradation. warwick.ac.uk

The synthesis of oxetanyl dipeptide surrogates has been achieved through various strategies, including the 1,4-addition of amino acids to oxetanyl-substituted nitroolefins. nih.gov This approach allows for the creation of diverse amino acid dimer combinations.

| Precursor 1 | Precursor 2 | Resulting Structure | Key Feature |

| This compound | Amino acid ester | Oxetanyl-peptide | Conformational constraint |

| Oxetanyl-substituted nitroolefin | Amino acid | Oxetanyl dipeptide surrogate | Non-hydrolyzable backbone |

Incorporation into Macrocyclic Structures and Complex Natural Product Analogues

The unique stereochemistry and constrained nature of this compound make it an attractive component for the synthesis of macrocyclic structures and analogues of complex natural products. The defined geometry of the oxetane ring can serve as a key element in pre-organizing a linear precursor for efficient macrocyclization.

The incorporation of oxetane motifs into macrocycles can significantly impact their conformational properties and biological activity. For instance, rhodium(II)-catalyzed macrocyclization of building blocks containing oxetane moieties with diazocarbonyl derivatives has been demonstrated as a viable strategy for constructing these complex architectures. nih.gov

Development of Novel Scaffolds for Chemical Libraries

In the realm of drug discovery, the development of novel molecular scaffolds is crucial for exploring new chemical space and identifying new bioactive compounds. This compound provides a unique and desirable scaffold for the construction of chemical libraries due to its three-dimensional character, polarity, and metabolic stability. acs.orgnih.gov

The carboxylic acid handle on the this compound scaffold allows for straightforward derivatization through amide bond formation, esterification, or reduction to the corresponding alcohol, which can then be further functionalized. This versatility enables the generation of a wide array of compounds from a single chiral building block.

The use of oxetane-based building blocks in combinatorial chemistry allows for the rapid generation of libraries of diverse and complex molecules. acs.org These libraries can then be screened against various biological targets to identify new drug leads. The inherent properties of the oxetane ring, such as its ability to act as a hydrogen bond acceptor and its non-planar geometry, contribute to the potential for discovering compounds with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

| Scaffold Feature | Advantage in Chemical Libraries |

| Chirality | Stereochemical diversity |

| Rigidity | Pre-organization and defined conformations |

| Carboxylic acid handle | Facile derivatization |

| Three-dimensionality | Exploration of new chemical space |

Medicinal Chemistry and Chemical Biology Research of Oxetane Containing Compounds

Strategic Incorporation of Oxetane (B1205548) Moieties for Enhanced Druglike Properties

The introduction of an oxetane moiety into a drug candidate is a strategic decision aimed at fine-tuning its physicochemical and pharmacokinetic profile. nih.gov Oxetanes, often introduced using building blocks like (2S)-oxetane-2-carboxylic acid, can profoundly influence a compound's interaction with biological systems by altering key properties that govern its absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org

A primary challenge in drug development is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for administration and distribution. The incorporation of an oxetane ring is a recognized strategy to improve this balance by increasing polarity and reducing lipophilicity without adding significant molecular weight. acs.orgchigroup.site

Replacing a lipophilic group, such as a gem-dimethyl group, with a more polar oxetane can lead to a marked increase in aqueous solubility. researchgate.netsonar.ch This substitution can enhance solubility by a factor of four to over 4000, depending on the molecular context. researchgate.netsonar.ch For example, in the development of inhibitors for aldehyde dehydrogenase 1A (ALDH1A), an initial pyrazolopyrimidinone (B8486647) compound suffered from poor aqueous solubility. Guided by structural insights, researchers developed an oxetane-containing analogue that demonstrated significantly improved solubility and robust inhibitory activity. nih.gov

The effect of oxetane incorporation on lipophilicity (measured as cLogP or LogD) is consistently favorable. An oxetane-containing molecule is typically much less lipophilic than its corresponding gem-dimethyl analogue. chigroup.site This reduction in lipophilicity can mitigate issues associated with high LogP values, such as nonspecific binding and rapid metabolic degradation. acs.org

| Original Compound/Moiety | Oxetane-Containing Analogue | Change in Property | Reference |

|---|---|---|---|

| Compound with gem-Dimethyl Group | Analogue with Oxetane Ring | Aqueous solubility increased 4x to >4000x | researchgate.netsonar.ch |

| MMP-13 Inhibitor (Compound 35) | Oxetanyl Derivative (Compound 36/37) | Significantly improved aqueous solubility | nih.gov |

| ALDH1A1 Inhibitor (Compound 5) | Oxetane-Containing Compound 6 | Improved aqueous solubility and metabolic stability | nih.gov |

Metabolic instability is a major cause of drug candidate failure. Oxetanes have proven to be effective tools for blocking metabolically labile sites within a molecule, thereby enhancing its stability and improving its pharmacokinetic profile. acs.orgresearchgate.net The replacement of metabolically vulnerable groups, such as gem-dimethyl or carbonyl moieties, with a robust oxetane ring can significantly reduce the rate of metabolic degradation. researchgate.netchigroup.site

In numerous studies, compounds bearing oxetanes exhibit low to modest rates of degradation in human liver microsomes (HLM), often outperforming their non-oxetane counterparts. chigroup.site For instance, in a series of N-substituted arylsulfonamides, replacing carbocyclic and other oxygen heterocyclic groups with an oxetane ring led to an improvement in metabolic stability without compromising potency. acs.org Similarly, the substitution of a methyl group with an oxetane in a series of MNK inhibitors resulted in a compound that was stable in both human and mouse liver microsomal assays and showed significant improvements in exposure, clearance, and bioavailability in vivo. nih.gov

The introduction of an oxetane can also influence clearance pathways. nih.gov While the metabolic fate is often substrate-specific, the increased polarity of oxetane derivatives generally contributes to improved metabolic profiles compared to other cyclic ethers. nih.govacs.org

| Original Compound Class | Modification | Observed Improvement | Reference |

|---|---|---|---|

| N-substituted arylsulfonamides | Replacement of carbocycles with oxetane | Improved metabolic stability in HLM | acs.org |

| MNK Inhibitors (e.g., Compound 39) | Replacement of a methyl group with oxetane (Compound 40) | Stable in human and mouse liver microsomes; improved in vivo clearance | nih.gov |

| MMP-13 Inhibitor (Compound 35) | Replacement of a methyl group with oxetane | Significantly improved metabolic stability | nih.gov |

| PRMT5 Inhibitor (Compound 50) | Incorporation of an oxetane ring | Low plasma clearance in human and mouse | nih.gov |

The basicity of amine groups is a critical parameter in drug design, influencing properties such as solubility, cell permeability, and potential for off-target effects like hERG inhibition. nih.gov The oxetane ring functions as an effective electron-withdrawing group due to the inductive effect of its oxygen atom. acs.orgchigroup.site Placing an oxetane proximal to an amine can significantly reduce the amine's basicity (pKa). nih.govacs.org

This distance-dependent effect is substantial:

An oxetane placed alpha (α) to an amine can reduce its pKa by approximately 2.7 units. nih.gov

An oxetane at the beta (β) position reduces pKa by about 1.9 units. nih.gov

The effect diminishes at the gamma (γ) (0.7 units) and delta (δ) (0.3 units) positions. nih.gov

This pKa modulation is a powerful tool for medicinal chemists. For example, in the optimization of mTOR inhibitors, a lead compound exhibited hERG liability associated with its basicity (pKa = 7.6). The incorporation of an oxetane moiety lowered the pKa to 5.0, which successfully eliminated the hERG inhibition. acs.orgnih.gov Similarly, to address off-target activity in a BChE inhibitor caused by a basic piperidine (B6355638) nitrogen, a gem-dimethyl group was replaced with an oxetane, successfully reducing the pKa and improving selectivity. nih.gov

Oxetanes as Bioisosteres in Lead Optimization and Drug Design

Bioisosteric replacement is a cornerstone of lead optimization, where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's biological and pharmacological profile. baranlab.org The oxetane ring has emerged as a successful bioisostere for several common functionalities, most notably carbonyl and gem-dimethyl groups. acs.orgresearchgate.netnih.gov

The oxetane motif is an excellent bioisostere for a carbonyl group. It possesses a comparable dipole moment, hydrogen-bonding ability, and lone pair orientation, allowing it to maintain key interactions with biological targets. acs.orgnih.gov However, unlike carbonyls, which can be susceptible to enzymatic reduction or attack, oxetanes are generally more metabolically stable. acs.orgchigroup.site This makes them ideal replacements to circumvent carbonyl-specific degradation pathways. nih.gov

Oxetanes also serve as effective, more polar surrogates for the gem-dimethyl group. acs.org They occupy a similar molecular volume and spatial arrangement but significantly reduce lipophilicity, a property that often leads to poor solubility and rapid metabolism. nih.govchigroup.site The pioneering work by Carreira and collaborators demonstrated that replacing a gem-dimethyl group with an oxetane could block metabolic weak spots without the unfavorable increase in lipophilicity associated with the original group. acs.org This strategy allows for the introduction of steric bulk while simultaneously improving aqueous solubility and metabolic stability. nih.govresearchgate.net

| Replaced Moiety | Key Similarities | Advantages of Oxetane Replacement | Reference |

|---|---|---|---|

| Carbonyl Group (C=O) | Dipole moment, H-bond acceptor, lone pair orientation | Improved metabolic stability, circumvents enzymatic reduction, chemically stable | acs.orgnih.govchigroup.site |

| gem-Dimethyl Group | Molecular volume, spatial arrangement | Reduced lipophilicity, increased aqueous solubility, blocks metabolic oxidation | acs.orgresearchgate.netacs.org |

In addition to mimicking simple functional groups, oxetane-containing scaffolds can act as bioisosteres for larger heterocyclic fragments like morpholine (B109124). researchgate.net For example, spirocyclic systems such as 2-oxa-6-azaspiro[3.3]heptane show remarkable analogies to morpholine and piperazine. tcichemicals.com

Conformational Effects and Their Role in Molecular Recognition and Target Binding

The oxetane ring, a four-membered heterocycle containing an oxygen atom, imparts unique conformational properties to molecules that are increasingly exploited in medicinal chemistry. Its compact, three-dimensional, and polar nature allows it to serve as a valuable structural motif for influencing molecular shape and interactions with biological targets. The inherent ring strain in the oxetane forces its carbon atoms to adopt sp³ hybridization, resulting in a defined, puckered conformation rather than a planar structure. This puckering can act as a "conformational lock," rigidifying the local structure of a molecule and reducing its conformational flexibility. nih.govacs.org This pre-organization can be advantageous for binding to a specific protein target by lowering the entropic penalty of binding.

The three-dimensional character of the oxetane ring allows it to function as a bioisostere for commonly used groups in drug design, such as gem-dimethyl and carbonyl groups. acs.orgacs.org As a gem-dimethyl surrogate, the oxetane ring occupies a similar volume but introduces polarity and reduces lipophilicity. When replacing a carbonyl group, the oxetane can mimic its hydrogen bonding ability and dipole moment while offering improved metabolic stability. acs.org These substitutions can lead to a better conformational fit within the binding pocket of a target protein. nih.gov

The influence of the oxetane's conformation on molecular recognition is evident in its ability to orient substituents in specific vectors, allowing for precise interactions with amino acid residues in a binding site. For instance, in the design of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, the oxetane substituent was observed to occupy a well-defined space in the protein's cavity. This positioning facilitates potential CH−π interactions between the polarized C-H bonds of the oxetane ring and the aromatic side chains of tyrosine residues within the binding pocket, contributing to the inhibitor's affinity and selectivity. nih.gov In other cases, the oxetane may not directly interact with the protein but serves as a crucial conformational control element, influencing the orientation of other pharmacophoric groups to optimize binding. acs.org

Biological Activities and Pharmacological Profiles of Oxetane Derivatives

The incorporation of the oxetane motif has led to the discovery of numerous compounds with a wide range of biological activities. The unique physicochemical properties conferred by the oxetane ring, such as increased polarity, metabolic stability, and conformational rigidity, have made it an attractive component in the design of novel therapeutic agents.

Anticancer and Antitumor Agents

Oxetane-containing compounds have demonstrated significant potential in oncology. The most prominent examples are the taxane (B156437) anticancer agents, including paclitaxel (B517696) (Taxol®) and its semisynthetic derivatives, docetaxel (B913) and cabazitaxel, which feature an oxetane ring fused to the core structure. nih.gov These compounds are widely used in the treatment of various cancers, including breast, lung, and prostate cancer. nih.govacs.org Beyond the taxanes, numerous other oxetane derivatives have been developed as inhibitors of various cancer-related targets.

For example, oxetane-containing molecules have been designed as potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth and proliferation. nih.gov GDC-0349 is an example of such an inhibitor where the introduction of an oxetane moiety helped to reduce basicity and mitigate off-target effects, such as hERG inhibition. acs.org Oxetane derivatives have also been developed as inhibitors of EZH2, a histone methyltransferase implicated in various cancers. nih.gov Furthermore, oxetane-containing compounds have shown inhibitory activity against aldehyde dehydrogenase 1A (ALDH1A) subfamily enzymes, which are associated with cancer stem cells and chemotherapy resistance. nih.gov Other cancer targets that have been successfully modulated by oxetane derivatives include B-cell lymphoma 2 (BCL-2), Bruton's tyrosine kinase (BTK), and matrix metalloproteinase-13 (MMP-13). nih.gov

| Compound Class | Target | Biological Activity |

| Taxanes (e.g., Paclitaxel) | Microtubules | Antitumor agent |

| GDC-0349 | mTOR | Potent and selective inhibitor |

| Unnamed Oxetane Derivative | EZH2 | Inhibitor with potential CH−π interactions |

| Compound 6 (Larsen et al.) | ALDH1A subfamily | Robust inhibitor (IC₅₀ = 0.08-0.25 µM) |

| Compound 15 (Liu et al.) | BCL-2 | Inhibitor with high selectivity (IC₅₀ = 17.3 nM) |

| Unnamed Oxetane Derivative | BTK | Selective inhibitor |

| Oxetanyl compound 23 | FTO | Potent enzymatic inhibitor (IC₅₀ = 0.35 µM) |

| Oxetanyl derivatives 36 & 37 | MMP-13 | Low nanomolar inhibitory potency |

Antiviral and Antibacterial Compounds

The oxetane ring is a key structural feature in several compounds with notable antiviral and antibacterial properties. One of the most well-known examples is Oxetanocin A, a nucleoside analog isolated from Bacillus megaterium, which exhibits antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). researchgate.net The unique conformation of the oxetane ring in place of the furanose sugar of natural nucleosides is crucial for its biological activity.

Building on this natural product scaffold, various carbocyclic oxetanocin analogues have been synthesized and evaluated for their antiviral effects. These compounds have shown activity against HSV and varicella-zoster virus (VZV). nih.gov More recently, 2'-spiro-oxetane uridine (B1682114) derivatives have been investigated as antiviral agents. These compounds have demonstrated activity against hepatitis C virus (HCV) and dengue virus (DENV). nih.gov Interestingly, substitution of the oxetane oxygen with sulfur to form a thietane (B1214591) ring expanded the antiviral spectrum to include alphaviruses like Chikungunya virus (CHIKV) and Sindbis virus (SINV). nih.gov

In the antibacterial realm, oxetane-containing carbapenems have been synthesized and shown to be active against Gram-negative bacteria, with potencies comparable to the broad-spectrum antibiotic imipenem (B608078) against strains like Escherichia coli and Pseudomonas aeruginosa. acs.org

| Compound/Derivative | Target/Organism | Biological Activity |

| Oxetanocin A | HIV, HSV | Antiviral agent |

| Carbocyclic oxetanocin G (2d) | HSV, VZV | Antiviral activity |

| 2'-Spiro-oxetane uridine derivatives | HCV, DENV | Antiviral activity |

| 2'-Spirothietane uridine derivatives | HCV, DENV, CHIKV, SINV | Broad-spectrum antiviral activity |

| Oxetane carbapenems (e.g., 110a) | Gram-negative bacteria (E. coli, P. aeruginosa) | Antibacterial activity |

Enzyme Inhibition and Receptor Modulation

The ability of the oxetane ring to act as a bioisosteric replacement for other functional groups and to impart favorable physicochemical properties has led to its incorporation into a variety of enzyme inhibitors and receptor modulators. As discussed in the anticancer section, oxetane derivatives have been successfully developed as potent inhibitors of a range of enzymes, including kinases (mTOR, BTK), methyltransferases (EZH2), and proteases (MMP-13). nih.gov

The introduction of an oxetane can significantly improve the pharmacological profile of a lead compound. For example, in the development of mTOR inhibitors, the incorporation of an oxetane moiety on a tetrahydroquinazoline (B156257) scaffold led to a reduction in the basicity of a nearby nitrogen atom. This modification was crucial in mitigating the risk of hERG channel inhibition, a common off-target effect associated with basic compounds. nih.gov Similarly, in the development of MMP-13 inhibitors, replacing a methyl group with an oxetane unit in the lead compound resulted in derivatives with significantly improved metabolic stability and aqueous solubility while maintaining low nanomolar inhibitory potency. nih.gov

Beyond enzyme inhibition, oxetane derivatives have also been developed to modulate the activity of receptors. For instance, danuglipron, an oxetane-containing compound, is a potent agonist of the glucagon-like peptide-1 receptor (GLP-1R) and has been investigated for the treatment of type 2 diabetes. researchgate.net

| Compound/Derivative | Target | Effect |

| GDC-0349 | mTOR | Potent and selective inhibition |

| Unnamed Oxetane Derivative | EZH2 | Inhibition |

| Oxetanyl derivatives 36 & 37 | MMP-13 | Potent and selective inhibition (Ki = 2.7 nM for lead compound) |

| Danuglipron | GLP-1 Receptor | Agonist |

| Oxetanyl derivative 43 (GDC-0349) | mTOR | Selective inhibition with reduced hERG liability (IC₅₀ > 100 µM) |

Site-Selective Bioconjugation with Oxetane Derivatives for Protein Modification

The unique reactivity and stability of the oxetane ring have been harnessed for applications in chemical biology, particularly in the site-selective modification of proteins. Bioconjugation, the process of chemically linking molecules to biomolecules, is a powerful tool for studying protein function, developing protein-based therapeutics, and creating novel biomaterials. A key challenge in this field is achieving high selectivity for a specific site on the protein to ensure homogeneity and preserve biological activity.

A method has been developed for the site-selective incorporation of oxetane moieties into proteins through the chemoselective alkylation of cysteine residues. nih.gov This approach utilizes 3-bromooxetane (B1285879) as the alkylating agent. The reaction proceeds with high chemoselectivity for the sulfhydryl group of cysteine over other potentially reactive functional groups on the protein surface, such as the amine groups of lysine (B10760008) residues. nih.gov

The process involves reacting a protein containing an accessible cysteine residue with 3-bromooxetane under controlled pH conditions. The resulting modified protein contains a stable 3-S-oxetane linkage. This modification can be used to introduce the oxetane as a novel, rigid, non-aromatic, and soluble linker. The incorporated oxetane can then serve as a handle for further functionalization or can be used to modulate the physicochemical properties of the protein itself, such as its solubility and stability. nih.govnih.gov

This methodology has been successfully applied to a range of proteins, including apoptotic markers and therapeutic antibodies, without compromising their intrinsic activity. The ability to site-selectively introduce the oxetane motif into complex biomolecules opens up new avenues for creating next-generation peptide and protein therapeutics with improved properties. nih.govnih.gov

Computational and Theoretical Investigations of 2s Oxetane 2 Carboxylic Acid Systems

Quantum Chemical Calculations for Mechanistic Elucidation of Reactions

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and activation energies. A significant area of computational study for oxetane-carboxylic acids has been their unexpected propensity to undergo isomerization into lactones.

Recent computational investigations have explored the uncatalyzed intramolecular rearrangement of oxetane-carboxylic acid to a lactone. ic.ac.uk This transformation is theorized to proceed via a proton transfer to the oxetane (B1205548) oxygen, followed by an intramolecular SN2 displacement at a methylene (B1212753) carbon of the ring. ic.ac.uk To elucidate the nature of this mechanism, density functional theory (DFT) calculations were performed at the ωB97XD/Def2-TZVPP level of theory with a solvent model (SCRF=chloroform). ic.ac.uk

The calculations revealed a concerted, though asynchronous, mechanism. The process begins with the transfer of the acidic proton to the oxetane oxygen, which then facilitates the subsequent nucleophilic attack by the carboxylate to form the lactone ring. ic.ac.uk A key finding from these calculations was the high activation free energy (ΔG‡) for this uncatalyzed unimolecular pathway, which was computed to be approximately 49.9 kcal/mol. ic.ac.uk This energy barrier is considered too high to be overcome under normal thermal conditions, suggesting that the experimentally observed isomerization, which can occur slowly in the pure substance over time, likely proceeds through an alternative, lower-energy pathway. ic.ac.uknih.gov

Based on these computational results, it has been hypothesized that the isomerization may not be a truly uncatalyzed, intramolecular process. Instead, it might involve a bimolecular mechanism where one molecule of the oxetane-carboxylic acid acts as a proton-transfer catalyst for another, or it could be catalyzed by trace acidic impurities. ic.ac.uk These quantum chemical studies highlight the power of computational methods to not only describe a potential reaction pathway but also to assess its kinetic feasibility and suggest more plausible alternatives that can be further investigated experimentally.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of (2S)-oxetane-2-carboxylic acid is primarily defined by two key features: the puckering of the four-membered oxetane ring and the rotation around the C-C bond connecting the ring to the carboxylic acid group. The carboxylic acid moiety itself can exist in different conformations, most notably the syn and anti forms, which relate to the orientation of the acidic proton relative to the carbonyl group. While the syn conformation is generally more stable for carboxylic acids, the energy difference can be small enough for the anti conformation to be accessible under certain conditions. nih.gov

Molecular dynamics simulations can provide a detailed picture of the conformational preferences and dynamics of this compound in different environments, such as in aqueous solution. nih.gov In a typical MD simulation protocol, a force field (e.g., CHARMM or GAFF) is used to describe the potential energy of the system. nih.govmdpi.com The molecule is placed in a simulation box with explicit solvent molecules, and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over time. mdpi.com Analysis of the resulting trajectory can reveal the most populated conformations, the energetic barriers between them, and the nature of solute-solvent interactions, such as hydrogen bonding patterns. Such simulations are crucial for understanding how the molecule behaves in a physiological context.

Prediction of Physicochemical and ADME Properties

In the context of drug discovery and development, the early prediction of a molecule's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for identifying promising candidates. escholarship.orgsemanticscholar.org A variety of computational models and algorithms are available to estimate these properties for molecules like this compound, providing valuable insights before committing to costly and time-consuming experimental synthesis and testing.

Key physicochemical properties for this compound have been calculated and are available through public databases. These descriptors are fundamental in predicting a compound's behavior. For instance, lipophilicity, often expressed as LogP, influences a molecule's solubility and ability to cross biological membranes. ekb.eg The topological polar surface area (TPSA) is another critical descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. ekb.eg

Below is a table of computationally predicted properties for this compound.

| Property | Predicted Value | Source |

| Molecular Weight | 102.09 g/mol | nih.gov |

| XLogP3-AA | -0.2 | nih.gov |

| LogP | -0.1401 | chemscene.com |

| Hydrogen Bond Donor Count | 1 | nih.govchemscene.com |

| Hydrogen Bond Acceptor Count | 3 (PubChem), 2 (ChemScene) | nih.govchemscene.com |

| Rotatable Bond Count | 1 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | nih.govchemscene.com |

| Exact Mass | 102.031694049 Da | nih.gov |

These predicted values suggest that this compound has a low molecular weight and is hydrophilic (negative LogP), which is consistent with its polar oxetane and carboxylic acid groups. The low rotatable bond count indicates a degree of conformational rigidity. These properties are often considered favorable in drug design, as they align with criteria for good oral bioavailability (e.g., as defined by Lipinski's Rule of Five). ekb.eg Computational ADME models can further use these and other descriptors to predict more complex properties like Caco-2 permeability, plasma protein binding, and potential metabolic pathways. semanticscholar.orgnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are integral to modern structure-activity relationship (SAR) studies, which aim to understand how modifications to a chemical structure affect its biological activity. The this compound moiety has been incorporated into larger molecules in drug discovery campaigns, and computational approaches help to rationalize its impact.

The oxetane ring is a valuable structural motif in medicinal chemistry. It is considered a bioisostere for gem-dimethyl or carbonyl groups, but with distinct properties. nih.gov Its introduction can increase the three-dimensionality (sp³) of a molecule, which can lead to improved aqueous solubility and allow for exploration of new chemical space. nih.gov Computationally, the effects of incorporating an oxetane ring can be modeled to predict changes in potency, selectivity, and pharmacokinetic properties.

In one SAR study, the introduction of an oxetane motif as a polar group led to an increase in potency without negatively affecting the distribution coefficient (LogD) or other properties like metabolic clearance. nih.gov Further incorporation of a carboxylic acid group, as in this compound, was found to decrease LogD and further enhance potency. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Pathways for Oxetane-2-Carboxylic Acids

While methods for the synthesis of 3-substituted oxetanes are well-established, the development of practical and scalable stereoselective routes to 2-substituted oxetanes, including chiral oxetane-2-carboxylic acids, remains a significant challenge. acs.org The inherent ring strain of the oxetane (B1205548) core complicates traditional cyclization strategies. acs.org Future efforts will likely focus on advancing asymmetric methodologies to afford enantiopure (2S)- and (2R)-oxetane-2-carboxylic acids and their derivatives.

Key areas for exploration include:

Asymmetric Catalysis: The development of novel chiral catalysts for enantioselective [2+2] cycloadditions (Paternò-Büchi reaction) or intramolecular cyclizations could provide direct access to optically active 2-substituted oxetanes. nih.govbeilstein-journals.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the oxetane ring in a stereocontrolled manner is a promising avenue. illinois.edu

Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or esterases, could be employed for the kinetic resolution of racemic mixtures of oxetane-2-carboxylic acid esters, providing access to the desired (2S)-enantiomer.

An important precedent for the stereocontrolled synthesis of a related compound is the natural product Oxetin, which has the chemical structure (2R,3S)-3-amino-2-oxetane carboxylic acid. acs.org Its discovery underscores the feasibility of accessing stereochemically complex 2-substituted oxetanes.

Exploration of Diverse Substitution Patterns and Novel Oxetane Building Blocks

The majority of research on oxetane-containing compounds has centered on 3-substituted and 3,3-disubstituted derivatives. acs.orgrsc.org There is a significant opportunity to explore the synthesis and properties of oxetanes with more diverse and complex substitution patterns, particularly at the 2- and 4-positions. The creation of a broader array of oxetane building blocks will empower medicinal chemists to more effectively probe chemical space. rsc.orgresearchgate.net

Future research in this area should target the development of:

Multi-substituted Oxetanes: Synthesizing oxetanes with substituents at multiple positions on the ring will allow for finer control over the molecule's three-dimensional shape, polarity, and vectoral presentation of functional groups. illinois.edu

Functionalized 2-Substituted Oxetanes: The development of robust synthetic routes to 2-functionalized oxetanes, beyond the carboxylic acid, will provide valuable intermediates for further elaboration. rsc.orgthieme-connect.de

Spirocyclic Oxetanes: The construction of spirocyclic systems incorporating the oxetane ring can introduce conformational rigidity and novel three-dimensional architectures, which are desirable features in drug design. nih.gov

The synthesis of these novel building blocks will require the development of innovative synthetic methodologies that can overcome the challenges associated with the construction of the strained four-membered ring. acs.orgrsc.org

Advanced Applications in Medicinal Chemistry and Chemical Biology

The established utility of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups has paved the way for their incorporation into a wide range of drug discovery programs. acs.orgnih.gov As of early 2023, several oxetane-containing compounds were in clinical trials, highlighting their therapeutic potential. acs.org Future applications are expected to leverage the unique properties of the oxetane ring in more sophisticated ways.

Emerging opportunities include:

Peptidomimetics: The incorporation of oxetane-containing amino acids, such as (2S)-oxetane-2-carboxylic acid, into peptides can induce specific conformational constraints and improve metabolic stability. acs.org Amino-oxetanes have shown promise as peptidomimetics with enhanced stability against enzymatic degradation while maintaining biological activity. acs.org

Probes for Chemical Biology: Oxetane-containing molecules can be designed as chemical probes to study biological systems. Their unique physicochemical properties can be exploited to modulate target engagement and cellular uptake.

Fragment-Based Drug Discovery: Small, functionalized oxetanes represent attractive fragments for use in fragment-based screening campaigns. rsc.org Their inherent three-dimensionality and polarity can lead to the identification of novel binding interactions.

The table below summarizes key properties of oxetanes that are advantageous in medicinal chemistry.

| Property | Description | Impact on Drug Design |

|---|---|---|

| Increased Polarity | The oxygen atom in the oxetane ring increases the polarity of the molecule. | Can improve aqueous solubility and reduce lipophilicity (LogD). nih.govdrughunter.com |

| Metabolic Stability | Oxetanes can be more resistant to metabolic degradation compared to other groups like gem-dimethyl. acs.orgu-tokyo.ac.jp | Can lead to improved pharmacokinetic profiles and longer half-life. |

| Three-Dimensionality | The puckered nature of the oxetane ring imparts a distinct three-dimensional shape to molecules. nih.gov | Allows for exploration of new chemical space and can improve binding affinity to protein targets. |

| Hydrogen Bond Acceptor | The oxygen atom of the oxetane can act as a hydrogen bond acceptor. acs.orgbeilstein-journals.org | Can participate in key interactions with biological targets. |

| Modulation of pKa | An oxetane ring positioned alpha to an amine can significantly lower the amine's pKa. nih.gov | Can be used to fine-tune the ionization state of a molecule at physiological pH. |

Expanding the Understanding of Structure-Property-Activity Relationships for Oxetane Scaffolds

A deeper understanding of how the structure of the oxetane ring and its substitution pattern influence its physicochemical properties and biological activity is crucial for its rational application in drug design. While general trends have been identified, a more granular understanding will enable more predictable and successful outcomes.

Future research should focus on:

Metabolic Profiling: Systematic studies to identify the metabolic pathways of oxetane-containing compounds are needed. The position of substitution has been shown to significantly affect metabolic fate, with 2-monosubstituted oxetanes being susceptible to ring scission. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models for oxetane-containing compounds will help to correlate specific structural features with biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

By systematically investigating these areas, the scientific community can build a comprehensive knowledge base that will guide the design of future generations of oxetane-containing molecules with optimized therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2S)-oxetane-2-carboxylic acid with high enantiomeric purity?

- Methodology : Enantioselective synthesis often involves chiral resolution or asymmetric catalysis. For example, racemic oxetane-carboxylic acids can be resolved using chiral amines like (R)-α-methylbenzylamine, as demonstrated for indoline-2-carboxylic acid derivatives (enantiomeric purity >99.5%) . Alternatively, intramolecular Williamson etherification or photochemical [2+2] Paterno–Büchi reactions may construct the oxetane ring, followed by functionalization . Key steps include:

- Use of chiral auxiliaries or enzymes for kinetic resolution.

- Characterization via chiral HPLC or polarimetry to confirm enantiopurity.

Q. How is the enantiomeric purity of this compound characterized in research settings?

- Methodology :

- Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- NMR with Chiral Shift Reagents : Europium-based reagents induce distinct chemical shifts for enantiomers.

- Polarimetry : Measure optical rotation and compare to known standards.

- X-ray Crystallography : Resolve absolute configuration using single-crystal data .

Q. What safety precautions are recommended when handling this compound?

- Guidelines :

- GHS Classification : Skin irritation (Category 2), serious eye damage (Category 2A) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the stereochemistry of oxetane-2-carboxylic acid derivatives influence their biological activity?

- Insights :

- The (2S) configuration enhances binding to chiral biological targets (e.g., enzymes or receptors). For example, azetidine-carboxylic acid analogs disrupt protein folding when incorporated erroneously, suggesting stereospecific interactions .

- In drug design, the oxetane ring’s rigidity and polarity improve metabolic stability and solubility compared to larger rings. Computational docking studies can predict enantiomer-specific binding affinities .

Q. What strategies enhance the metabolic stability of oxetane-containing compounds in medicinal chemistry?

- Approaches :

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., sulfonyl) to reduce oxidative metabolism .

- Pro-drug Design : Mask the carboxylic acid as an ester to improve bioavailability.

- Isotopic Labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated degradation.

Q. How can computational methods predict the reactivity of this compound in complex systems?

- Tools :

- DFT Calculations : Model transition states for ring-opening reactions or nucleophilic attacks.

- MD Simulations : Study solvation effects and conformational stability in biological environments.

- Machine Learning : Train models on oxetane reactivity datasets to predict novel derivatives’ stability .

Contradictions & Mitigations

- Synthesis Routes : uses chiral resolution, while suggests photochemical methods. Researchers should select methods based on scale, cost, and desired purity.

- Safety Data : While classifies similar acids as irritants, direct toxicity data for this compound is limited. Assume worst-case handling until compound-specific studies are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.